molecular formula C25H22N4O3 B11645592 N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-50-5

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11645592
CAS No.: 303106-50-5
M. Wt: 426.5 g/mol
InChI Key: IMZNBPZTMIXUPV-CVKSISIWSA-N
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Description

N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a hydroxybenzylidene group, and a methylbenzyl ether moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the hydroxybenzylidene group: This step involves the condensation of the pyrazole derivative with 2-hydroxybenzaldehyde in the presence of an acid catalyst.

    Attachment of the methylbenzyl ether moiety: This is usually done by reacting the intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the benzylidene moiety can undergo oxidation to form a quinone derivative.

    Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents like sodium borohydride.

    Substitution: The methylbenzyl ether group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is primarily attributed to its ability to interact with various molecular targets:

    Enzyme inhibition: It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    DNA interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes, which is crucial for its anticancer activity.

    Metal chelation: It can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)benzohydrazide
  • N’-(4-Hydroxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
  • 4-Hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide

Uniqueness

N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the methylbenzyl ether moiety differentiates it from other similar hydrazones, potentially enhancing its pharmacological properties.

Properties

CAS No.

303106-50-5

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+

InChI Key

IMZNBPZTMIXUPV-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

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